molecular formula C22H21F2N5OS B2717326 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-82-7

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2717326
CAS No.: 851810-82-7
M. Wt: 441.5
InChI Key: XWSIZWDVZWACEH-UHFFFAOYSA-N
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Description

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21F2N5OS and its molecular weight is 441.5. The purity is usually 95%.
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Biological Activity

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in pharmacological applications. Its structure includes a piperazine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets. This article explores the biological activity of this compound based on existing research findings.

  • Molecular Formula : C22H21F2N5OS
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 887222-22-2

The primary mechanism of action for this compound involves its interaction with Equilibrative Nucleoside Transporters (ENTs) . Research indicates that it has a higher selectivity for ENT2 compared to ENT1 , suggesting a targeted approach in modulating nucleoside transport and metabolism pathways within cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The presence of the piperazine structure enhances lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial efficacy. For instance, piperazine derivatives have shown increased activity against various bacterial strains .

Inhibition Studies

Inhibition studies have demonstrated that compounds with similar structures can act as effective inhibitors of enzymes such as monoamine oxidase (MAO). The design and synthesis of pyridazinones containing the (2-fluorophenyl) piperazine moiety revealed potent MAO-B inhibitory activities with IC50 values as low as 0.013 µM, indicating a strong potential for neuroprotective applications .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing new piperazine-based compounds showed that the incorporation of fluorophenyl groups significantly enhanced biological activity against bacterial pathogens. The results indicated that structural modifications could lead to improved antimicrobial properties .
  • Pharmacokinetics : The interaction with ENTs suggests favorable pharmacokinetic profiles for this compound, likely leading to high bioavailability and effective distribution in biological systems. This characteristic is essential for therapeutic applications, especially in treating infections or neurological disorders.

Data Table: Biological Activities of Related Compounds

Compound NameTargetActivityIC50 ValueReference
Compound AMAO-BInhibition0.013 µM
Compound BBacterial StrainsAntimicrobialVaries
Compound CENTsTransport ModulationN/A

Properties

IUPAC Name

5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-6-8-16(23)9-7-15)28-12-10-27(11-13-28)18-5-3-2-4-17(18)24/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSIZWDVZWACEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.